Methyl 7-phenylheptanoate is a compound of interest in the field of medicinal chemistry due to its potential applications in various therapeutic areas. The research on this compound and its analogues has been directed towards understanding its mechanism of action and exploring its use in treating diseases such as Alzheimer's and bacterial infections of the respiratory tract. The studies provided offer insights into the design, synthesis, and biological evaluation of compounds related to Methyl 7-phenylheptanoate, highlighting their potential as pharmacotherapeutics.
The mechanism of action of compounds related to Methyl 7-phenylheptanoate has been elucidated through structure-activity relationship studies and molecular modeling. For instance, the methyl analogues of phenserine, which are structurally related to Methyl 7-phenylheptanoate, have been shown to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the pathophysiology of Alzheimer's disease, and their inhibition can lead to increased levels of acetylcholine in the brain, thereby improving cognitive function2. The binding of these carbamate analogues within AChE and BChE follows the catalytic triad mechanism, which is essential for their inhibitory action.
In the context of Alzheimer's disease, the synthesized methyl analogues of phenserine have demonstrated inhibitory action against AChE and BChE, which are enzymes implicated in the disease's progression. The structure/activity relationships for these compounds have been thoroughly investigated, confirming the importance of their interaction with the catalytic triad of the enzymes. These findings suggest that such compounds could serve as potential pharmacotherapeutics for Alzheimer's disease2.
Another application of compounds structurally related to Methyl 7-phenylheptanoate is in the treatment of respiratory tract infections. Novel quinolines with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety have been designed and synthesized, showing potent in vitro antibacterial activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These compounds have also exhibited excellent in vivo activity in an experimental murine pneumonia model, along with favorable toxicological and pharmacokinetic profiles1. This suggests that such compounds could be developed into effective antibacterial drugs.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: